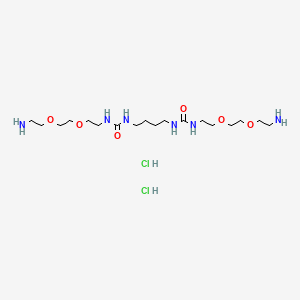![molecular formula C14H9FN2O B1409069 (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-80-5](/img/structure/B1409069.png)
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Vue d'ensemble
Description
“(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1634647-80-5 . It has a molecular weight of 240.24 and its IUPAC name is (6-fluoroimidazo [1,2-a]pyridin-3-yl) (phenyl)methanone .
Molecular Structure Analysis
The molecular formula of this compound is C14H9FN2O . The InChI code is 1S/C14H9FN2O/c15-11-6-7-13-16-8-12 (17 (13)9-11)14 (18)10-4-2-1-3-5-10/h1-9H .Physical And Chemical Properties Analysis
This compound is a yellow solid . It should be stored at room temperature .Applications De Recherche Scientifique
Anticancer Research
This compound has shown promise in anticancer research, particularly as a part of a series of derivatives designed for the inhibition of the PI3Kα signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis and poor prognosis, making PI3K inhibitors significant in cancer treatment .
Synthesis of Quinazoline Derivatives
The compound serves as a precursor in the synthesis of quinazoline derivatives, which are explored for their potential as anticancer agents . These derivatives have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells .
Biological Evaluation
In biological evaluations, derivatives of this compound have demonstrated submicromolar inhibitory activity against various tumor cell lines, suggesting its utility in developing potent anticancer drugs .
Chemical Synthesis
As a chemical reagent, (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in organic synthesis, contributing to the creation of complex molecules for pharmacological studies .
Material Science
In material science, the compound can be involved in the development of new materials with potential applications in biotechnology and nanotechnology .
Analytical Chemistry
This compound can also be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .
Pharmacological Research
It may play a role in pharmacological research, aiding in the study of drug-receptor interactions and the discovery of new therapeutic agents .
Educational Purposes
Lastly, it can be utilized for educational purposes, such as in university research labs to teach advanced synthetic techniques and analytical methods .
Safety and Hazards
This compound is classified under the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUTVRVWWJZXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)

![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)


![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)
